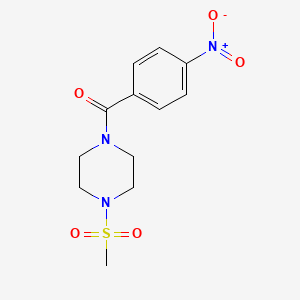
N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide, also known as DPT, is a synthetic compound that belongs to the class of thioamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide involves the inhibition of the dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft. By inhibiting the reuptake of dopamine and norepinephrine, N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide has been shown to produce a range of biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and improved mood. It has also been shown to increase the release of dopamine and norepinephrine in the brain, leading to enhanced neurotransmission and activation of downstream signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide is its selectivity for dopamine and norepinephrine transporters, which allows for the selective modulation of these neurotransmitter systems in the brain. However, N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide also has some limitations, such as its relatively short duration of action and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide in scientific research. One area of interest is the development of more selective and potent N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide analogs that can be used to study the function of specific neurotransmitter systems in the brain. Another area of interest is the investigation of the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide in the treatment of various psychiatric and neurological disorders, such as depression, anxiety, and ADHD. Finally, the development of new methods for the synthesis and purification of N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide could lead to improved yields and purity, making it a more valuable tool for scientific research.
Synthesemethoden
N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide can be synthesized by reacting 2,4-dimethoxybenzaldehyde with morpholine and carbon disulfide in the presence of a base such as potassium hydroxide. The resulting product is then treated with hydrogen peroxide to yield N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide. The purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide has been widely used in scientific research as a tool to study the function of various neurotransmitter systems in the brain. It has been shown to selectively inhibit the reuptake of dopamine and norepinephrine, two important neurotransmitters involved in mood regulation and attention. This property makes N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide a valuable tool to study the role of these neurotransmitters in various physiological and pathological conditions, such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-16-10-3-4-11(12(9-10)17-2)14-13(19)15-5-7-18-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCBJMMGDXVFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide](/img/structure/B5747562.png)

![N-(4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5747566.png)
![4-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5747568.png)
![N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5747571.png)
![1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B5747576.png)

![N-cyclohexyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5747594.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5747597.png)
![N-[4-(dimethylamino)phenyl]-2-methoxyacetamide](/img/structure/B5747618.png)

![4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5747630.png)
![1-[2-(ethylthio)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5747634.png)
